Pyridoxine-d5 (hydrochloride)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyridoxine-d5 (hydrochloride) is a deuterium-labeled derivative of pyridoxine hydrochloride, commonly known as vitamin B6. This compound is used extensively in scientific research due to its stable isotope labeling, which allows for precise tracking in metabolic studies. Pyridoxine itself is a vital nutrient involved in numerous biochemical processes, including amino acid metabolism, neurotransmitter synthesis, and hemoglobin production .
Vorbereitungsmethoden
The synthesis of Pyridoxine-d5 (hydrochloride) typically involves the incorporation of deuterium into the pyridoxine molecule. One common method is the catalytic hydrogenation of pyridoxine hydrochloride in the presence of deuterium gas. This process replaces the hydrogen atoms in the molecule with deuterium, resulting in Pyridoxine-d5 (hydrochloride). Industrial production methods often utilize advanced techniques such as selective oxidation and catalytic processes to ensure high yield and purity .
Analyse Chemischer Reaktionen
Pyridoxine-d5 (hydrochloride) undergoes various chemical reactions similar to its non-labeled counterpart. These reactions include:
Oxidation: Pyridoxine can be oxidized to pyridoxal or pyridoxal phosphate, which are active forms of vitamin B6.
Reduction: Reduction reactions can convert pyridoxal back to pyridoxine.
Substitution: Pyridoxine can undergo nucleophilic substitution reactions, particularly at the hydroxyl groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. .
Wissenschaftliche Forschungsanwendungen
Pyridoxine-d5 (hydrochloride) is widely used in scientific research due to its stable isotope labeling. Some key applications include:
Metabolic Studies: Used to trace metabolic pathways and understand the role of vitamin B6 in various biochemical processes.
Pharmacokinetics: Helps in studying the absorption, distribution, metabolism, and excretion of drugs.
Neuroscience: Investigates the role of vitamin B6 in neurotransmitter synthesis and its impact on neurological disorders.
Clinical Research: Used in studies related to vitamin B6 deficiency and its effects on human health .
Wirkmechanismus
Pyridoxine-d5 (hydrochloride) exerts its effects by being converted into its active form, pyridoxal 5-phosphate, in the body. Pyridoxal 5-phosphate acts as a coenzyme in various enzymatic reactions, including the synthesis of neurotransmitters such as serotonin, dopamine, and gamma-aminobutyric acid (GABA). It also plays a crucial role in amino acid metabolism and hemoglobin synthesis. The molecular targets of pyridoxal 5-phosphate include aminotransferases, decarboxylases, and other enzymes involved in amino acid and neurotransmitter metabolism .
Vergleich Mit ähnlichen Verbindungen
Pyridoxine-d5 (hydrochloride) is part of the vitamin B6 family, which includes pyridoxine, pyridoxal, and pyridoxamine. These compounds share similar biochemical roles but differ in their chemical structures and specific functions:
Pyridoxine: The alcohol form of vitamin B6, commonly used in dietary supplements.
Pyridoxal: The aldehyde form, which is the active coenzyme form in the body.
Pyridoxamine: The amine form, involved in different enzymatic reactions. The deuterium labeling in Pyridoxine-d5 (hydrochloride) makes it unique for research purposes, as it allows for precise tracking and analysis in metabolic studies
Eigenschaften
Molekularformel |
C8H12ClNO3 |
---|---|
Molekulargewicht |
210.67 g/mol |
IUPAC-Name |
5-[dideuterio(hydroxy)methyl]-4-(hydroxymethyl)-2-(trideuteriomethyl)pyridin-3-ol;hydrochloride |
InChI |
InChI=1S/C8H11NO3.ClH/c1-5-8(12)7(4-11)6(3-10)2-9-5;/h2,10-12H,3-4H2,1H3;1H/i1D3,3D2; |
InChI-Schlüssel |
ZUFQODAHGAHPFQ-IYSLTCQOSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C1=NC=C(C(=C1O)CO)C([2H])([2H])O.Cl |
Kanonische SMILES |
CC1=NC=C(C(=C1O)CO)CO.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.